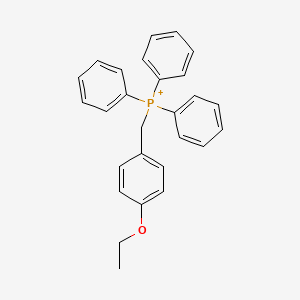

(4-Ethoxybenzyl)triphenylphosphonium

CAS No.:

Cat. No.: VC14034393

Molecular Formula: C27H26OP+

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H26OP+ |

|---|---|

| Molecular Weight | 397.5 g/mol |

| IUPAC Name | (4-ethoxyphenyl)methyl-triphenylphosphanium |

| Standard InChI | InChI=1S/C27H26OP/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-21H,2,22H2,1H3/q+1 |

| Standard InChI Key | QCMHSYZNHGLMAU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Characteristics

(4-Ethoxybenzyl)triphenylphosphonium bromide (EBTPPB) has the molecular formula C₂₇H₂₆BrOP and a molecular weight of 477.37 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 225–228°C | |

| Boiling Point | 205°C (decomposes) | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | |

| Thermal Stability | Stable up to 200°C | |

| HOMO-LUMO Gap (ΔE) | 7.3774 eV |

The ethoxy group at the para position of the benzyl moiety enhances lipophilicity and electron density, facilitating strong adsorption on metal surfaces .

Synthesis and Optimization

EBTPPB is synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-ethoxybenzyl bromide under reflux conditions . Key optimization parameters include:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Toluene or acetonitrile | 85–95% |

| Temperature | 80–110°C | |

| Reaction Time | 12–24 hours | |

| Purification | Recrystallization (acetone/ether) |

The absence of heavy metal catalysts (e.g., chromium-based oxidants) in modern syntheses reduces environmental toxicity .

Applications

Corrosion Inhibition

EBTPPB acts as a mixed-type inhibitor for mild steel in 0.5 M H₂SO₄, achieving 98% efficiency at 10⁻² M . Mechanisms include:

-

Physisorption: Electrostatic interaction between the positively charged phosphonium group and the metal surface .

-

Chemisorption: Covalent bonding via electron donation from the ethoxy group.

Electrochemical data from studies :

| Technique | Parameter | Value (10⁻² M EBTPPB) |

|---|---|---|

| Potentiodynamic Polarization | Corrosion Current (Iₜₐₖ) | 12.5 µA/cm² |

| Electrochemical Impedance | Charge Transfer Resistance | 1,850 Ω·cm² |

| Langmuir Isotherm | Adsorption Free Energy (ΔGₐds) | −37.2 kJ/mol |

Mitochondrial Targeting

The triphenylphosphonium (TPP⁺) moiety enables EBTPPB to accumulate in mitochondria (−180 mV membrane potential) . Applications include:

-

Drug Delivery: Conjugation with antioxidants (e.g., coenzyme Q10) mitigates oxidative stress in neurodegenerative diseases .

-

Imaging: TPP⁺-linked fluorophores enable real-time mitochondrial tracking in live cells .

Organic Synthesis

EBTPPB serves as a precursor in Wittig reactions for alkene synthesis. Example :

-

Deprotonation with KOtBu generates a reactive ylide.

-

Reaction with aldehydes yields trans-alkenes (e.g., 4-nitrobenzaldehyde → 4-nitrostilbene, 92% yield).

| Hazard | Precaution |

|---|---|

| Skin Irritation (Category 2) | Use nitrile gloves |

| Eye Damage (Category 2) | Wear safety goggles |

| Respiratory Irritation | Use fume hood |

Environmental studies indicate low bioaccumulation potential (BCF < 100).

Comparative Analysis

EBTPPB outperforms analogous phosphonium salts in corrosion inhibition:

| Compound | Inhibition Efficiency (1 mM) | ΔE (eV) |

|---|---|---|

| EBTPPB | 98% | 7.3774 |

| Benzyltriphenylphosphonium | 85% | 8.1021 |

| Methyltriphenylphosphonium | 72% | 9.2345 |

The ethoxy group's electron-donating effect reduces the HOMO-LUMO gap, enhancing adsorption .

Research Advancements

Recent studies highlight:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume